N-(tert-butyl)-4-formylbenzamide
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Overview
Description
N-(tert-butyl)-4-formylbenzamide is an organic compound characterized by the presence of a tert-butyl group attached to the nitrogen atom of a benzamide structure, with a formyl group at the para position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-butyl)-4-formylbenzamide can be achieved through several methods. One common approach involves the reaction of 4-formylbenzoic acid with tert-butylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide. The reaction typically occurs under mild conditions and yields the target compound with high purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of tert-butyl nitrite as a carbon source has also been explored for the synthesis of N-tert-butyl amides under mild conditions .
Chemical Reactions Analysis
Types of Reactions: N-(tert-butyl)-4-formylbenzamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Concentrated sulfuric acid for nitration.
Major Products Formed:
Oxidation: 4-carboxybenzamide.
Reduction: N-(tert-butyl)-4-hydroxymethylbenzamide.
Substitution: N-(tert-butyl)-4-nitrobenzamide or N-(tert-butyl)-4-chlorobenzamide.
Scientific Research Applications
N-(tert-butyl)-4-formylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-4-formylbenzamide involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit the formation of ergosterol in fungal cells by targeting the enzyme sterol 14-alpha demethylase (CYP51), leading to antifungal effects
Comparison with Similar Compounds
N-tert-Butylbenzenesulfinimidoyl chloride: This compound shares the tert-butyl group and benzene ring but differs in its functional groups and reactivity.
tert-Butyl 3-oxopiperidine-1-carboxylate: Another compound with a tert-butyl group, used in different synthetic applications.
Uniqueness: N-(tert-butyl)-4-formylbenzamide is unique due to the presence of both a formyl group and a tert-butyl group, which confer distinct reactivity patterns and potential for diverse applications. Its ability to undergo various chemical transformations and its role as an intermediate in the synthesis of biologically active compounds highlight its significance in research and industry.
Properties
Molecular Formula |
C12H15NO2 |
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Molecular Weight |
205.25 g/mol |
IUPAC Name |
N-tert-butyl-4-formylbenzamide |
InChI |
InChI=1S/C12H15NO2/c1-12(2,3)13-11(15)10-6-4-9(8-14)5-7-10/h4-8H,1-3H3,(H,13,15) |
InChI Key |
DGUSJCIMVOPGQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)C=O |
Origin of Product |
United States |
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